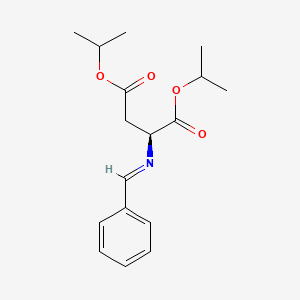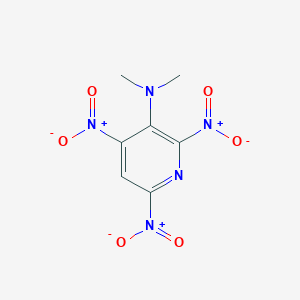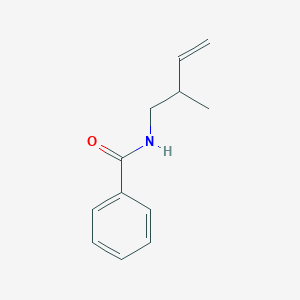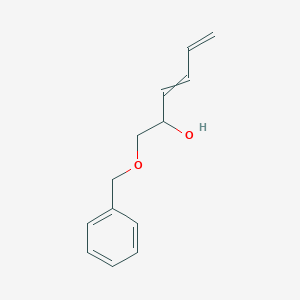
1-(Benzyloxy)hexa-3,5-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)hexa-3,5-dien-2-ol is an organic compound featuring a benzyloxy group attached to a hexa-3,5-dien-2-ol backbone. This compound is notable for its unique structure, which includes a terminal 1,3-diene and a chiral secondary alcohol. It is derived from naturally occurring carbohydrates and has shown significant reactivity in various chemical reactions.
Métodos De Preparación
The synthesis of 1-(Benzyloxy)hexa-3,5-dien-2-ol typically involves the Wittig reaction. One reported method starts with 2,3,5-tri-O-benzyl-D-arabinofuranose, which undergoes a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide. This reaction produces the desired compound in a single step . The reaction conditions include the use of THF/DMF as solvents and the addition of sodium hydride and benzyl bromide at low temperatures .
Análisis De Reacciones Químicas
1-(Benzyloxy)hexa-3,5-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)hexa-3,5-dien-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)hexa-3,5-dien-2-ol involves its reactivity with various molecular targets. The compound’s diene system allows it to participate in cycloaddition reactions, while the benzyloxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with different biological and chemical pathways, making it a versatile tool in research .
Comparación Con Compuestos Similares
1-(Benzyloxy)hexa-3,5-dien-2-ol can be compared to other similar compounds such as:
- 1-Phenylthio-1,3-diene
- 1-Phenylselenenyl-1,3-diene
- 1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol These compounds share similar structural features but differ in their reactivity and stability. This compound is unique due to its terminal 1,3-diene and chiral secondary alcohol, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
917890-49-4 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1-phenylmethoxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12/h2-9,13-14H,1,10-11H2 |
Clave InChI |
IGHXZLBMURRRRA-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CC(COCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


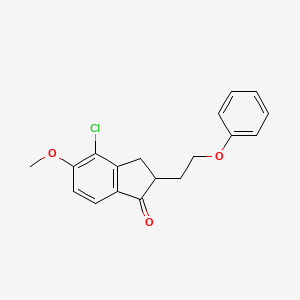
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
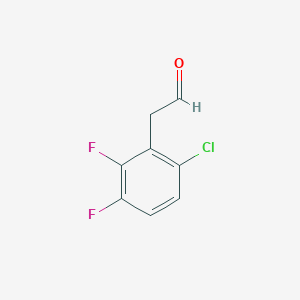
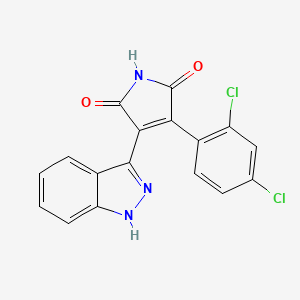
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
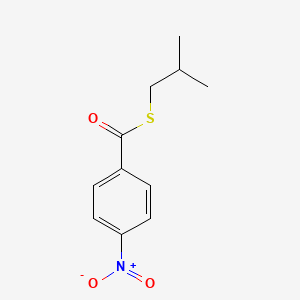

![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2,5-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171141.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
